Product packaging for 8H-Thieno[2,3-b]pyrrolidine-8-one(Cat. No.:)

8H-Thieno[2,3-b]pyrrolidine-8-one

Cat. No.: B8571278
M. Wt: 175.21 g/mol
InChI Key: KMEIZAJBOLMJKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8H-Thieno[2,3-b]pyrrolidine-8-one is a fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This structure combines a thiophene ring with a pyrrolidone moiety, creating a versatile scaffold for the synthesis of novel molecules. Its core framework is analogous to privileged structures found in various bioactive compounds and kinase inhibitors, making it a valuable intermediate for exploring new chemical entities. Researchers utilize this compound primarily as a key building block in organic synthesis to develop more complex molecular architectures. Potential areas of investigation include the development of kinase inhibitors, given the demonstrated importance of similar fused heterocyclic systems in targeted cancer therapies. The compound's structure suggests potential for interaction with various enzymatic targets, and it may serve as a core template in programs aimed at oncology, inflammatory diseases, and central nervous system (CNS) disorders. This product is intended for research purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate safety precautions, utilizing personal protective equipment and referencing relevant safety data sheets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5NOS B8571278 8H-Thieno[2,3-b]pyrrolidine-8-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5NOS

Molecular Weight

175.21 g/mol

IUPAC Name

thieno[2,3-b]pyrrolizin-8-one

InChI

InChI=1S/C9H5NOS/c11-8-6-2-1-4-10(6)7-3-5-12-9(7)8/h1-5H

InChI Key

KMEIZAJBOLMJKI-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C3=C(C(=O)C2=C1)SC=C3

Origin of Product

United States

Synthetic Strategies and Methodologies

General Synthetic Approaches to 8H-Thieno[2,3-b]pyrrolidine-8-one

While direct synthetic routes for "this compound" are not extensively documented, general approaches can be inferred from the synthesis of the broader thieno[b]pyrrolone family. sci-hub.se A common method involves the formation of the pyrrolone ring by the dehydrative cyclization of a suitably substituted thiophene (B33073) precursor, such as 2-(4-aminothiophen-3-yl)acetic acids. sci-hub.se Another fundamental approach is the construction of the thiophene ring onto a pre-existing pyrrolidine (B122466) or related nitrogen heterocycle. This is often achieved through cyclization reactions involving a sulfur-containing functional group. For the related thieno[2,3-b]pyridine (B153569) systems, a prevalent strategy is the Thorpe-Zeigler cyclization of S-substituted pyridines. arkat-usa.org These syntheses typically start from functionalized pyridine (B92270) precursors which undergo alkylation followed by base-catalyzed intramolecular cyclization to form the fused thiophene ring. arkat-usa.orgmdpi.com

Synthetic Routes to Closely Related Thieno[2,3-b]pyrrolizin-8-one Systems

The 8H-thieno[2,3-b]pyrrolizin-8-one framework is a significant target, with several derivatives synthesized and evaluated for potential therapeutic applications, such as anticancer agents. google.comresearchgate.net The synthesis of these compounds often starts from thiophene-based precursors. For example, a Dieckmann cyclization of an ethyl (2-pyrrolylthio)acetate derivative using sodium hydride can produce a fused 2H-thieno[2,3-b]pyrrol-3(6H)-one. sci-hub.se

Further derivatization is common. For instance, reacting 3-methyl-8H-thieno[2,3-b]pyrrolizin-8-one with O-(2-bromoethyl)hydroxylamine hydrobromide can furnish a new derivative in a 23% yield. sci-hub.se Additionally, the carbonyl group of the 8H-thieno[2,3-b]pyrrolizin-8-one system can be reduced using reagents like lithium aluminum hydride to yield the corresponding 8H-thieno[2,3-b]pyrrolizine. sci-hub.se

A series of substituted thieno[2,3-b]pyrrolizin-8-one derivatives have been synthesized and evaluated as antiproliferative agents, highlighting the importance of this scaffold in medicinal chemistry. researchgate.net

Cyclization Reactions in Thienopyrrolidinone Synthesis

Cyclization reactions are paramount in forming the fused ring system of thienopyrrolidinones. These can be categorized into several key strategies, including annulations and various intramolecular and cascade approaches.

[4+1] Annulation, a process where a four-atom component reacts with a one-atom component to form a five-membered ring, represents a powerful strategy in heterocyclic synthesis. nih.gov A direct application of this strategy for a related system involves the oxidative [4+1] cyclization of 2-alkynyl pyrrolidines with elemental sulfur to produce thieno[3,2-b]pyrroles. nih.gov This reaction proceeds via electrophilic attack and subsequent intramolecular thienannulation, likely forming a dihydrothieno[3,2-b]pyrrole as an intermediate. nih.gov While this yields a regioisomer, the methodology demonstrates a viable pathway for constructing a thiophene ring fused to a pyrrole (B145914) core using a [4+1] approach.

Table 1: Example of [4+1] Annulation for Thienopyrrole Synthesis

ReactantsReagents/ConditionsProductKey FeatureReference
2-Alkynyl PyrrolidinesElemental SulfurThieno[3,2-b]pyrrolesDirect oxidative [4+1] cyclization forming the thiophene ring. nih.gov

Intramolecular cyclization is one of the most common and effective methods for synthesizing thieno-fused heterocycles. The Thorpe-Zeigler cyclization is a classic example, frequently used to prepare 3-aminothieno[2,3-b]pyridine derivatives. arkat-usa.org This reaction involves the base-catalyzed intramolecular cyclization of a precursor containing both a nitrile group and an active methylene (B1212753) group tethered to a pyridine core. arkat-usa.org

For example, the synthesis of various 3-aminothieno[2,3-b]pyridines starts with a substituted pyridine-6-thiolate which is first alkylated with α-halo compounds (like chloroacetonitrile (B46850) or ethyl bromoacetate). The resulting intermediate then undergoes intramolecular cyclization upon treatment with a base such as sodium acetate. arkat-usa.org Similarly, the cyclization of 6-(5-bromo-benzofuran-2-yl)-2-(cyanomethylthio)nicotinonitrile, which involves both the cyano and the -SCH2- groups, leads to the formation of a 3-aminothieno[2,3-b]pyridine derivative. mdpi.com

Table 2: Examples of Intramolecular Cyclization

PrecursorReagents/ConditionsProduct TypeCyclization TypeReference
Sulfanylpyridine-5-carbonitrilesBase (e.g., AcONa), Heat3-Aminothieno[2,3-b]pyridinesThorpe-Zeigler Cyclization arkat-usa.org
Ethyl (2-pyrrolylthio)acetateSodium Hydride2H-Thieno[2,3-b]pyrrol-3(6H)-oneDieckmann Cyclization sci-hub.se
6-(5-bromo-benzofuran-2-yl)-2-(2-oxo-2-phenylethylsulfanyl)nicotinonitrileEthanolic piperidine, Boil(3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)(phenyl)methanoneIntramolecular Addition/Cyclization mdpi.com

Cascade reactions, where multiple bond-forming events occur in a single operation, offer an efficient route to complex molecules from simple starting materials. An Fe/S cluster-catalyzed radical cascade cyclization has been developed for the synthesis of thieno[3,4-b]indoles from N,S-1,6-enynes. rsc.org This process involves the formation of both the indole (B1671886) and the fused thiophene ring in one pot. rsc.org

Another example is the cascade synthesis of thieno[2,3-b]pyridines from a one-pot, three-component reaction of malononitrile, an aldehyde, and thiophenol, followed by alkylation and subsequent intramolecular cyclization. scielo.br This approach allows for the rapid assembly of the thieno[2,3-b]pyridine core with high efficiency and purity. scielo.br

Role of Precursor Molecules in Thienopyrrolidinone Synthesis

The structure and functionalization of the final thienopyrrolidinone product are directly dictated by the choice of precursor molecules. A modular synthesis approach allows for the introduction of various substituents onto the heterocyclic scaffold.

Key precursors for thieno[2,3-b]pyridine synthesis include:

Ethyl 5-cyano-1,6-dihydro-2-methyl-4-styryl-6-thioxonicotinate : This starting material can be used to synthesize a variety of S-substituted methylthiopyridine-5-carbonitriles, which are then cyclized to form thieno[2,3-b]pyridines. arkat-usa.org

2-Amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles : These precursors are prepared via a one-pot three-component reaction and can be alkylated with α-halogen compounds, followed by cyclization to yield highly substituted thieno[2,3-b]pyridines. scielo.br

Sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate : This enolate serves as a versatile starting point. Reaction with cyanothioacetamide, for instance, leads to a thioxodihydropyridine-carbonitrile which can be further elaborated into fused thieno[2,3-b]pyridine systems. mdpi.com

The selection of these precursors is crucial as they carry the necessary functional groups in the correct positions to facilitate the subsequent cyclization and annulation reactions that form the desired fused heterocyclic core.

Table 3: Key Precursors and Their Resulting Heterocyclic Systems

Precursor MoleculeSynthetic TargetKey TransformationReference
Sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olateThieno[2,3-b]pyridinesReaction with cyanothioacetamide followed by alkylation and cyclization. mdpi.com
2-Amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitrilesThieno[2,3-b]pyridinesAlkylation with α-halogen compounds and subsequent intramolecular cyclization. scielo.br
Ethyl 5-cyano-1,6-dihydro-2-methyl-4-styryl-6-thioxonicotinateThieno[2,3-b]pyridines and Thieno[2,3-c] scielo.brnih.govnaphthyridinonesAlkylation followed by Thorpe-Zeigler cyclization. arkat-usa.org
2-Alkynyl PyrrolidinesThieno[3,2-b]pyrroles[4+1] Annulation with elemental sulfur. nih.gov

Advanced Synthetic Techniques and Reaction Conditions

One-Pot Synthetic Procedures

A thorough search of chemical databases and peer-reviewed journals did not yield any specific one-pot synthetic procedures for the direct construction of the this compound scaffold. One-pot reactions, which involve the sequential transformation of starting materials through multiple reaction steps in a single reaction vessel, offer significant advantages in terms of operational simplicity, reduced waste, and improved efficiency. Research in related areas has demonstrated successful one-pot syntheses of various thieno[2,3-d]pyrimidines and thieno[3,2-e]pyrrolo[1,2-a]pyrimidines. However, analogous methodologies tailored to the unique structural requirements of this compound have not been reported. The development of such a procedure would represent a significant advancement in the synthesis of this particular heterocyclic system.

Photochemical Synthesis and Transformations

Similarly, the application of photochemical methods for the synthesis or transformation of this compound is not described in the current body of scientific literature. Photochemical reactions, which utilize light to induce chemical transformations, can provide access to unique and otherwise inaccessible molecular architectures. While photochemical 6π-electrocyclization has been employed in the synthesis of complex fused heterocyclic systems like benzo[h]pyrano[2,3-f]quinazolines, no similar photochemical strategies have been reported for the construction of the thieno[2,3-b]pyrrolidinone core. The potential for intramolecular photocyclization or other light-induced transformations involving precursors to this compound remains an unexplored area of research.

Structural Characterization and Elucidation

Spectroscopic Techniques for Structure Confirmation

Spectroscopic methods are fundamental in the structural elucidation of 8H-Thieno[2,3-b]pyrrolidine-8-one, providing insights into its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical data.

¹H NMR: The proton NMR spectrum of thieno[2,3-b]pyridine (B153569) derivatives, which are structurally related to the target compound, typically shows distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electronic environment of the protons. For instance, protons on the thiophene (B33073) ring are expected to appear in the downfield region due to the ring's aromaticity and the electron-withdrawing effect of the adjacent carbonyl group and sulfur atom. The protons on the pyrrolidine (B122466) ring would exhibit signals in the upfield region, characteristic of aliphatic protons.

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule. The carbonyl carbon of the pyrrolidinone ring is expected to have a characteristic chemical shift in the downfield region (around 170 ppm). Carbons in the aromatic thiophene ring would also resonate at lower field compared to the sp³-hybridized carbons of the pyrrolidine ring.

Table 1: Representative NMR Data for Thieno[2,3-b]pyridine Derivatives

Nucleus Chemical Shift (δ) ppm
¹H 7.0 - 8.5 (aromatic protons), 2.5 - 4.0 (aliphatic protons)
¹³C 160 - 175 (C=O), 115 - 150 (aromatic carbons), 25 - 60 (aliphatic carbons)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. In the IR spectrum of this compound, a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam is expected. This peak is typically observed in the range of 1680-1630 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations for both aromatic and aliphatic protons, and C-N stretching vibrations. The presence of the thiophene ring can be confirmed by characteristic C-S stretching vibrations, although these are often weak.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹)
C=O (Lactam) 1680 - 1630
C-H (Aromatic) 3100 - 3000
C-H (Aliphatic) 3000 - 2850
C-N 1350 - 1000

Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns observed in the mass spectrum can provide further structural information, helping to confirm the connectivity of the thiophene and pyrrolidinone rings.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, sulfur). The experimentally determined percentages are then compared with the calculated values based on the proposed molecular formula to verify the compound's purity and composition.

Table 3: Theoretical Elemental Composition of this compound (C₇H₇NOS)

Element Percentage Composition
Carbon (C) 54.88%
Hydrogen (H) 4.61%
Nitrogen (N) 9.14%
Oxygen (O) 10.44%
Sulfur (S) 20.93%

Computational and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations have been instrumental in understanding the fundamental electronic characteristics of the 8H-thieno[2,3-b]pyrrolidine-8-one scaffold.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been widely used to investigate the molecular structure and electronic properties of thieno[2,3-b]pyrrolizine-8-one derivatives and related heterocyclic systems. researchgate.netnih.govresearchgate.net DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d), have been used to determine optimized geometries and to study the reaction mechanisms, for instance, in the synthesis of thieno[2,3-b]quinoline derivatives via iodocyclization. nih.govresearchgate.net These studies provide a theoretical framework that complements experimental findings. researchgate.net For instance, DFT results have indicated that the R4 group is important in determining the reactivity for iodocyclization, which is consistent with experimental observations. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for investigating the electronic excited states of molecules. rsc.orguci.educhemrxiv.org This method is frequently employed to predict and analyze the absorption spectra and other properties related to electronic transitions. uci.educhemrxiv.org While specific TD-DFT studies focused solely on this compound are not extensively detailed in the provided results, the general applicability of TD-DFT for similar heterocyclic compounds is well-established. rsc.orgchemrxiv.orgresearchgate.net These calculations are crucial for understanding the photophysical properties of these molecules and can guide the design of new materials with specific optical characteristics.

Analysis of Molecular Orbitals (HOMO-LUMO)

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding the chemical reactivity and electronic transitions of a molecule. aimspress.com The energy gap between the HOMO and LUMO provides insights into the molecule's stability and reactivity. aimspress.comresearchgate.net For thieno[2,3-b]pyrrolizine-8-one derivatives, a larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. aimspress.com In one study, the HOMO-LUMO gap for a neutral temozolomide (B1682018) molecule, a related imidazotetrazine derivative, was calculated to be 4.40 eV in the gas phase. aimspress.com The distribution of these frontier orbitals also indicates the likely sites for electrophilic and nucleophilic attack.

Molecular Modeling and Simulation Approaches

Molecular modeling techniques are crucial for understanding the three-dimensional structure and conformational behavior of molecules. For derivatives of thieno[2,3-d]pyrimidine (B153573), a related scaffold, molecular modeling has been used to study their interactions with biological targets. nih.govnih.gov For example, docking studies have been performed to investigate the binding modes of these compounds within the active sites of enzymes like PDGFR-α and topoisomerase II. nih.govnih.gov These simulations provide valuable information for the rational design of more potent and selective inhibitors.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. researchgate.netnih.gov For a series of thieno[2,3-b]pyrrolizin-8-one derivatives, QSAR studies have been conducted to understand the structural requirements for their anticancer activity. researchgate.netresearchgate.net These studies have identified key molecular descriptors, such as hydrophobicity (logP) and steric parameters, that are correlated with the biological activity. researchgate.net For instance, one study on thieno[2,3-b]pyrrolizin-8-ones as antitubulin agents found that anticancer activity correlated well with hydrophobicity and a steric parameter. researchgate.net

Reaction Mechanism Studies using Computational Chemistry

No specific research data is available for the computational and theoretical investigation of the reaction mechanism of this compound.

Reaction Mechanisms and Chemical Reactivity

Electrophilic Substitution Reactions on Thienopyrrolidinone Scaffolds

The thieno[2,3-b]pyridine (B153569) ring system, a core component of the thienopyrrolidinone scaffold, is generally less reactive towards electrophilic substitution than benzene (B151609). abertay.ac.uk However, the electron-rich nature of the thiophene (B33073) ring makes it susceptible to attack by electrophiles. nrochemistry.comorganic-chemistry.org Kinetic studies on thieno[2,3-b]pyridine have provided insights into the reactivity of this system towards electrophiles, with nitration and hydrogen exchange being notable examples. rsc.org

A particularly useful electrophilic substitution is the Vilsmeier-Haack reaction, which introduces a formyl group onto electron-rich aromatic rings. nrochemistry.comorganic-chemistry.orgwikipedia.org This reaction typically employs a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). ijpcbs.comchemistrysteps.com The resulting iminium ion acts as the electrophile, attacking the thienopyrrolidinone core to yield an aldehyde after hydrolysis. wikipedia.org This formylation is a key step for introducing further functionalities. ijpcbs.com

The regioselectivity of electrophilic substitution is influenced by both electronic and steric factors. nrochemistry.com In the case of the thieno[2,3-b]pyrrolidinone scaffold, substitution patterns can be directed by the existing substituents on the ring system.

Nucleophilic Substitution Reactions on Thienopyrrolidinone Scaffolds

Nucleophilic substitution is a widely used method for modifying thiophene derivatives. nih.govresearchgate.netnih.gov For instance, the reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) follows a stepwise S_NAr pathway. nih.govresearchgate.netnih.gov This involves the initial addition of the nucleophile to the C2 position, followed by the elimination of the methoxy (B1213986) group, a process that can be catalyzed by an excess of the nucleophilic amine. nih.govresearchgate.netnih.gov

The synthesis of various thieno[2,3-b]pyridine derivatives often involves nucleophilic displacement. For example, the reaction of 2-chloro-3-cyanopyridine (B134404) with ethyl mercaptoacetate (B1236969) proceeds via nucleophilic substitution at the 2-position, followed by intramolecular ring formation. abertay.ac.uk Similarly, the synthesis of certain thieno[2,3-b]pyridin-6(7H)-one derivatives has been achieved through acylation of aminothiophenes followed by cyclization. researchgate.net

Annulation and Ring-Forming Reaction Mechanisms

The construction of fused heterocyclic systems from the thienopyrrolidinone core is a significant strategy in the synthesis of complex molecules. researchgate.netthieme.de Annulation, the formation of a new ring onto an existing one, is a key process in this regard. wikipedia.org The Dieckmann condensation, an intramolecular Claisen condensation, is one such method used to form the pyrrolone ring of the 2H-thieno[2,3-b]pyrrol-3(6H)-one system from an ethyl (2-pyrrolylthio)acetate derivative. sci-hub.se

Ring-closing metathesis and other cycloaddition reactions are also important tools for constructing fused ring systems. wikipedia.org The synthesis of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine, for example, often involves the annulation of a pyrimidine (B1678525) ring onto the thieno[2,3-b]pyridine core. researchgate.net These reactions provide access to a wide variety of polycyclic structures with potential biological activity. tcnj.edu One-pot three-component reactions have also been developed for the efficient synthesis of fused thiazine-dicarboxylates and thiazole-pyrimidines. nih.gov

Knoevenagel Condensation in Thienopyrrolidinone Derivative Synthesis

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound. wikipedia.org This reaction is particularly useful in the synthesis of α,β-unsaturated ketones and other functionalized derivatives. wikipedia.org In the context of thienopyrrolidinone chemistry, the Knoevenagel condensation provides a route to a variety of derivatives. nih.gov

Active methylene compounds, which possess a methylene group flanked by two electron-withdrawing groups, are key reagents in this transformation. egyankosh.ac.inslideshare.net Examples include malononitrile, ethyl cyanoacetate, and ethyl acetoacetate. egyankosh.ac.inresearchgate.netrsc.org The reaction is typically catalyzed by a weak base, such as piperidine. wikipedia.org The condensation of a thienopyrrolidinone aldehyde with an active methylene compound leads to the formation of a new, highly functionalized side chain. This method has been employed in the synthesis of various heterocyclic systems, including those derived from 3-formylchromone. nih.gov

Table 1: Examples of Active Methylene Compounds in Knoevenagel Condensation This table is scrollable.

Active Methylene Compound Product Type Reference
Malononitrile α,β-Unsaturated dinitrile researchgate.net
Ethyl Cyanoacetate α-Cyano-α,β-unsaturated ester rsc.org
Ethyl Acetoacetate α-Acetyl-α,β-unsaturated ester egyankosh.ac.inrsc.org
Thiobarbituric Acid Thiobarbiturate-based enone wikipedia.org

Photo-induced Rearrangements and Cyclizations

Photochemical reactions offer unique pathways for the synthesis and modification of heterocyclic compounds. Photo-induced rearrangements and cyclizations can lead to the formation of novel molecular architectures that may be difficult to access through thermal reactions. nih.gov The study of photoisomerization between different ring systems, such as borepin and borirane, highlights the potential of light to induce significant structural changes. nih.gov

In the context of related dienone systems, photo-induced rearrangements have been shown to be rerouted by the presence of amines, leading to the formation of unprecedented products. researchgate.net While specific examples for 8H-thieno[2,3-b]pyrrolidine-8-one are not extensively detailed in the provided search results, the general principles of photochemistry suggest that this scaffold could undergo interesting transformations upon irradiation. These could include intramolecular cyclizations or rearrangements, potentially leading to novel fused-ring systems.

Chemical Transformations of Thienopyrrolidinone Derivatives

The thienopyrrolidinone scaffold serves as a versatile building block for the synthesis of a wide range of more complex molecules. nih.govnih.gov The functional groups introduced through the reactions described above can be further manipulated to create a diverse library of compounds.

For example, the formyl group introduced via the Vilsmeier-Haack reaction can be a precursor for various other functionalities. It can be oxidized to a carboxylic acid, reduced to an alcohol, or used in further condensation reactions. Similarly, nucleophilic substitution reactions allow for the introduction of a variety of substituents, each of which can be a handle for subsequent chemical transformations.

The synthesis of fused thienopyridines and their derivatives is a testament to the rich chemistry of this scaffold. researchgate.netresearchgate.net For instance, thieno[2,3-d]pyrimidine (B153573) derivatives have been synthesized through Dimroth rearrangement, showcasing the potential for ring system interconversions. scielo.br The synthesis of bioisosteric analogues of N,N-dimethyltryptamine based on the thieno[2,3-b]pyrrole core further illustrates the importance of this scaffold in medicinal chemistry research. nih.gov The ability to construct complex, fused-ring systems, such as tropone-fused porphyrinoids, from pyrrole-based starting materials underscores the broad synthetic utility of these heterocyclic building blocks. nih.gov The synthesis of substituted thieno[2,3-b]pyrroles has been achieved through a multi-step sequence involving Gewald synthesis, alkylation, and Thorpe–Ziegler cyclization. researchgate.net

Derivatization and Structural Modification

Synthesis of Substituted 8H-Thieno[2,3-b]pyrrolidine-8-one Derivatives and Related Analogues

The synthesis of substituted thieno-fused heterocycles is achieved through various chemical strategies, often involving multi-step reactions or efficient one-pot multicomponent approaches. The core structure of thieno[2,3-b]pyrrolizin-8-one and its analogues serve as a scaffold for developing new chemical entities with potential therapeutic applications, particularly as antitubulin agents. researchgate.net

One of the prominent methods for creating substituted thieno-fused systems is through the reaction of indole-2-thiones with α-bromo-substituted ketones, which efficiently yields thieno[2,3-b]indole derivatives. researchgate.net Furthermore, one-pot multicomponent reactions have been developed for the synthesis of 2-phenyl-8H-thieno[2,3-b]indole derivatives. nih.gov This method involves reacting aromatic ketones, indoles, and elemental sulfur in the presence of a deep eutectic solvent (DES) catalyst supported on magnetic nanoparticles. nih.gov The reaction conditions typically involve heating the components in dimethylformamide (DMF) at 140 °C for 12 hours. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies on a series of thieno[2,3-b]pyrrolizin-8-one derivatives have been conducted to understand the correlation between their chemical structure and anticancer activity. researchgate.net These studies revealed that the antiproliferative activity in L1210 cancer cells correlates well with the hydrophobicity (logP) and steric parameters of the compounds. researchgate.net

Starting Material(s)Reaction TypeProduct ClassKey Findings
Aromatic ketones, indoles, sulfurOne-pot multicomponent2-phenyl-8H-thieno[2,3-b]indolesEfficient synthesis using a magnetic nanoparticle-supported deep eutectic solvent catalyst. nih.gov
1-Ethyl-isatin, acetophenone (B1666503)Multi-step synthesisThieno[2,3-b]indoleA modified two-step procedure provides a more robust and higher-yielding route compared to the classical four-step method. semanticscholar.org
1,3-Dihydro-2H-indole-2-thiones, α-bromo ketonesCyclizationThieno[2,3-b]indolesAn efficient method for preparing the thieno[2,3-b]indole scaffold. researchgate.net

Introduction of Diverse Functional Groups

The introduction of diverse functional groups onto the thieno-fused heterocyclic core is a key strategy for modulating their physicochemical properties and biological activity. A wide array of substituents has been successfully incorporated into these scaffolds.

For instance, in the synthesis of thieno[2,3-b]pyridines, various lipophilic groups such as methyl, ethyl, n-propyl, dimethyl, tert-butyl, and phenyl moieties have been introduced onto the carbocyclic ring. nih.gov Additionally, para-substituents like 4'-chloro and 4'-methoxy groups have been incorporated at other positions to explore their effects on biological activity. nih.gov

In the thieno[2,3-b]indole series, a range of functional groups has been introduced at different positions. The use of substituted styrenes in reactions with 1-methylindole (B147185) and sulfur powder has allowed for the synthesis of 2-substituted thieno[2,3-b]indoles. semanticscholar.org Styrene derivatives bearing either electron-donating groups (e.g., methoxy (B1213986), methyl) or halogens (F, Cl, Br) have yielded the desired products in good yields. semanticscholar.org Similarly, substituted indoles with methyl, methoxy, bromo, fluoro, and chloro groups at the C-5, C-6, or C-7 positions react effectively to produce the corresponding substituted thieno[2,3-b]indoles. semanticscholar.org

The synthesis of thieno[2,3-d]pyrimidines also showcases extensive functionalization. Starting from 4-chlorothieno[2,3-d]pyrimidine, a 4-hydrazino derivative can be prepared, which serves as a versatile intermediate. nih.gov This intermediate can be further reacted with chloroacetyl chloride to yield a chloroacetamido derivative, which in turn can be treated with various primary and secondary amines to introduce diverse side chains. nih.gov Other functional groups introduced include the pyrrolo-dione moiety. nih.gov

ScaffoldFunctional Groups IntroducedSynthetic Precursor/Method
Thieno[2,3-b]pyridinesLipophilic groups (methyl, ethyl, phenyl), 4'-Cl, 4'-OCH₃Variably substituted cyclohexanones. nih.gov
Thieno[2,3-b]indolesElectron-donating (methoxy, methyl) and electron-withdrawing (cyano, nitro, halogens) groupsReaction of substituted indoles and styrenes with sulfur. semanticscholar.org
Thieno[2,3-d]pyrimidinesHydrazino, chloroacetamido, various amine side chains, pyrrolo-dioneDerivatization of a 4-chlorothienopyrimidine intermediate. nih.gov

Bioisosteric Replacements and Pharmacomodulation Strategies

Bioisosteric replacement is a widely used strategy in drug design to improve potency, selectivity, or metabolic stability by substituting one chemical group with another that has similar physical or chemical properties. The thieno-fused heterocyclic systems are excellent examples of this principle.

Thienopyrimidines are considered bioisosteres of purine (B94841), a core structure in many biologically important molecules. nih.gov This bioisosteric relationship has made the thienopyrimidine scaffold an attractive component for developing pharmaceutical agents with a broad range of activities, including anticancer and kinase inhibitory effects. nih.gov

Similarly, the thieno[2,3-b]pyridinone core has been successfully employed as a bioisostere for the 4-hydroxyquinolin-2(1H)-one nucleus. researchgate.net This strategy was used in the design of antagonists for the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor, where the benzene (B151609) ring of the quinolinone was replaced by a thiophene (B33073) ring to generate thienopyridinone isomers. researchgate.net

The thieno[2,3-b]pyrrole system has been investigated as a potential bioisostere for the indole (B1671886) nucleus of N,N-dimethyltryptamine (DMT), a serotonin (B10506) receptor agonist. nih.gov While the thienopyrrole analogues did not replicate the hallucinogen-like activity of DMT, they showed significantly greater affinity for the 5-HT1A receptor, indicating that thienopyrrole can serve as a potent bioisostere for indole in compounds targeting this specific serotonin receptor subtype. nih.gov This highlights how subtle changes in the electronic character of the aromatic system can lead to significant shifts in receptor selectivity and biological activity. nih.gov

Pharmacological modulation strategies have also been applied to these compounds. For example, a series of thieno[2,3-b]pyridines were synthesized and evaluated for their ability to sensitize cancer cells to the topoisomerase I (TOP1) inhibitor topotecan, demonstrating a chemosensitizing effect. nih.gov

Original Scaffold/MoietyBioisosteric ReplacementTarget/ApplicationReference
PurineThieno[2,3-d]pyrimidine (B153573)Anticancer agents, Kinase inhibitors nih.gov
4-Hydroxyquinolin-2(1H)-oneThieno[2,3-b]pyridinoneNMDA receptor antagonists researchgate.net
Indole (in Tryptamines)Thieno[2,3-b]pyrroleSerotonin 5-HT1A receptor ligands nih.gov

Synthesis of Fused Heterocyclic Analogues

Building upon the core thieno-scaffold, various fused heterocyclic analogues have been synthesized, expanding the chemical space and leading to compounds with diverse biological profiles.

The synthesis of thienopyridines has been accomplished through several routes. One successful method starts with variably substituted cycloalkanones, which are converted into enolate salts and subsequently cyclized to form the thieno[2,3-b]pyridine (B153569) core. nih.gov This approach allows for the introduction of diverse substituents on the carbocyclic portion of the molecule. nih.gov

Another versatile strategy employs 3-cyanopyridine-2(1H)-thione derivatives as key intermediates. scispace.com These can be reacted with various halo compounds, such as phenacyl bromide or chloro-N-arylacetamides, to furnish 2-functionalized 3-aminothieno[2,3-b]pyridines. scispace.com Further reactions of these aminothieno[2,3-b]pyridines can lead to more complex fused systems.

The synthesis of thieno[2,3-b]pyridinones, a subset of thienopyridines, has been achieved through the phenylacetylation of aminothiophene carboxylic acid methyl esters followed by cyclization. researchgate.net

Thienopyrimidines represent another important class of fused heterocycles. A common synthetic route is the Gewald reaction, which can be used to prepare aminothiophene carboxylate esters. nih.gov These esters can then be cyclized, for example by refluxing with formamide (B127407), to yield thieno[2,3-d]pyrimidin-4(3H)-one derivatives. nih.gov

Thienopyrimidines can also be synthesized from thieno[2,3-b]pyridine precursors. For example, 3-amino-thieno[2,3-b]pyridine derivatives can be reacted with formic acid or formamide to construct the fused pyrimidine (B1678525) ring, yielding pyrimidino[4',5':4,5]thieno[2,3-b]pyridine structures. mdpi.com Similarly, reaction of 3-aminothieno[2,3-b]pyridines with triethyl orthoformate in acetic anhydride (B1165640) leads to the formation of pyridothienopyrimidines. scispace.com

A variety of synthetic methods have been developed for the construction of the thieno[2,3-b]indole ring system. As mentioned previously, one-pot multicomponent syntheses involving indoles, ketones, and sulfur have proven to be highly efficient. nih.gov This method allows for the synthesis of 2-phenyl-8H-thieno[2,3-b]indole derivatives from readily available starting materials. nih.gov

Traditional methods often start from indole-2-thiones or isatins. nih.govsemanticscholar.org For example, 1-ethyl-isatin can be reacted with acetophenone in the presence of a base to form an intermediate that is subsequently cyclized to the thieno[2,3-b]indole. semanticscholar.org Another approach involves the reaction of 1,3-dihydro-2H-indole-2-thiones with α-bromo-substituted ketones. researchgate.net

Radical cyclization represents an alternative strategy, where substituted (o-bromoindolyl)acrylonitrile can be cyclized to form the thieno[2,3-b]indole core in high yield, although the substrate synthesis can be multi-stepped. nih.gov

Applications in Medicinal Chemistry Research Pre Clinical Focus

Thienopyrrolidinone Scaffolds: Versatile Building Blocks in Drug Discovery

The thienopyrrolidinone core, a fused heterocyclic ring system, is a "privileged scaffold" in drug discovery. elsevier.com This is largely due to its structural similarity to purine (B94841) bases like adenine (B156593) and guanine, which are fundamental components of DNA and RNA. nih.govnih.gov This resemblance allows thienopyrimidine derivatives to interact with a wide range of biological targets, including enzymes and receptors involved in cellular signaling pathways. nih.gov The adaptability of the thieno[2,3-b]pyridine (B153569) and thieno[2,3-d]pyrimidine (B153573) structures allows for extensive chemical modification, enabling the synthesis of large libraries of compounds with diverse biological activities. mdpi.comresearchgate.netmdpi.comresearchgate.net These activities span from anticancer and anti-inflammatory to antimicrobial and antiviral properties, making these scaffolds a rich source for the development of new therapeutic leads. nih.govresearchgate.net

Investigation of Biological Activity Profiles (In vitro Studies)

The therapeutic potential of thienopyrrolidinone derivatives is being extensively explored through a variety of in-vitro studies. These preclinical evaluations are crucial for identifying promising candidates for further development.

Enzyme Inhibition Studies

Thienopyrrolidinone and its analogs have been identified as inhibitors of several key enzymes implicated in disease.

CDK and GSK-3 Inhibition: A series of fifteen new thieno[2,3-b]- and thieno[3,4-b]pyrrolizines were synthesized and evaluated for their inhibitory activity against Cyclin-Dependent Kinase 1 (CDK1)/cyclin B and Glycogen Synthase Kinase-3 (GSK-3). nih.gov Among them, 3-(3-hydroxy-4-methoxyphenyl)-8H-thieno[2,3-b]pyrrolizin-8-one was identified as a moderate inhibitor of both kinases. nih.gov Molecular modeling studies highlighted the importance of the 2-methoxyphenol group for its activity, suggesting avenues for future structural modifications to enhance potency. nih.gov

c-Met and VEGFR-2 Inhibition: In the realm of cancer research, derivatives of the thieno[2,3-d]pyrimidine scaffold have been developed as potent dual inhibitors of the c-Met and VEGFR-2 kinases, both of which are important targets in cancer therapy. nih.gov In-vitro cell proliferation assays demonstrated that many of these compounds exhibited inhibitory potency in the nanomolar range. nih.gov Notably, compound 12j emerged as a highly potent dual inhibitor with IC50 values of 25 nM for c-Met and 48 nM for VEGFR-2. nih.gov

RIPK2 Inhibition: Thieno[3,2-d]pyrimidine (B1254671) derivatives have been developed as potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a promising target for inflammatory diseases. nih.gov One such compound, HY3 , displayed an impressive IC50 of 11 nM against RIPK2 and exhibited high selectivity over the related RIPK1. nih.gov

Antiproliferative and Anticancer Research (In vitro Cell Lines)

The cytotoxic effects of thienopyrrolidinone derivatives against various cancer cell lines have been a major focus of research.

A study on novel thiophene (B33073) and thienopyrimidine derivatives revealed that these compounds were generally more active against breast cancer cell lines than colon cancer cell lines. nih.gov Specifically, compounds 3 and 13 showed significant activity against both MDA-MB-231 (breast cancer) and HT-29 (colon cancer) cells, with IC50 values of 40.68 µM and 34.04 µM against MDA-MB-231, and 49.22 µM and 45.62 µM against HT-29, respectively. nih.gov

Another investigation into 2-amino-3-carboxamido-thieno[2,3-b]pyridines demonstrated excellent anti-proliferative activity against human cancer cell lines, including the triple-negative breast cancer cell line MDA-MB-231. mdpi.com Appending a propyl-aryl group to the core structure resulted in compounds with potent biological activity, with some exhibiting IC50 values below 50 nM. mdpi.com The mechanism of action is thought to involve the inhibition of phosphoinositide phospholipase C (PI-PLC), an enzyme often upregulated in cancer. mdpi.com

Furthermore, newly synthesized substituted nicotinamides and their resulting thieno[2,3-b]pyridine derivatives were evaluated for their antiproliferative activity against HCT-116 (colon), HepG-2 (liver), and MCF-7 (breast) cancer cell lines. nih.gov Several of these compounds showed promising antitumor activity, particularly as anti-hepatocellular and anti-colon cancer agents. nih.gov

Table 1: In vitro Antiproliferative Activity of Selected Thieno-compounds

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 3MDA-MB-231 (Breast)40.68 nih.gov
HT-29 (Colon)49.22 nih.gov
Compound 13MDA-MB-231 (Breast)34.04 nih.gov
HT-29 (Colon)45.62 nih.gov
2-amino-3-carboxamido-thieno[2,3-b]pyridine with propyl-aryl groupMDA-MB-231 (Breast)<0.05 mdpi.com

Antimicrobial, Antibacterial, and Antifungal Evaluations (In vitro)

The thienopyrrolidinone scaffold has also been a fruitful source of compounds with antimicrobial properties.

A series of novel spiropyrrolidines incorporating thiochroman-4-one/chroman-4-one moieties were synthesized and evaluated for their antibacterial and antifungal activities. nih.gov Several of these N-heterocycles displayed moderate to excellent activity against various pathogenic organisms when compared to standard antibiotics like Amoxicillin and Ampicillin, and the antifungal agent Amphotericin B. nih.gov

In another study, thieno[2,3-d]pyrimidinedione derivatives were synthesized and tested against a panel of Gram-positive and Gram-negative bacteria. nih.gov Two compounds showed potent activity (MIC 2–16 mg/L) against multidrug-resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE). nih.gov One of these compounds also exhibited moderate activity against Gram-negative strains. nih.gov

Furthermore, novel azole derivatives featuring thieno[2,3-c]pyrrolidone and thieno[3,2-c]pyrrolidone nuclei were designed and showed excellent in-vitro activity against Candida and Cryptococcus species, with MIC values ranging from 0.0156 to 0.0625 µg/ml. nih.gov The thieno[3,2-c]pyrrolidone scaffold was found to be particularly effective against Aspergillus spp., with the most potent compound, 18a , having an MIC of 0.25 µg/ml. nih.gov

Table 2: In vitro Antimicrobial Activity of Selected Thieno-compounds

Compound/DerivativeOrganismMICReference
Thieno[2,3-d]pyrimidinedionesMRSA, VISA, VRSA, VRE2–16 mg/L nih.gov
Azole with thieno[3,2-c]pyrrolidone (18a)Aspergillus spp.0.25 µg/ml nih.gov
Azoles with thienopyrrolidone nucleiCandida spp., Cryptococcus spp.0.0156–0.0625 µg/ml nih.gov

Antitubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents. mdpi.com Spiropyrrolidine derivatives have shown promise in this area. A series of spiropyrrolidine tethered quinoxaline (B1680401) heterocyclic hybrids were synthesized and evaluated for their in-vitro activity against M. tuberculosis H37Rv. nih.gov The compound with a nitro group on the phenyl ring was the most active, with a Minimum Inhibitory Concentration (MIC) of 1.56 µg/mL, which is comparable to the standard drug Ethambutol. nih.gov

Another study focused on 5,6-unsubstituted thieno-[2,3-d]-pyrimidines, with eleven out of twelve synthesized compounds showing antimycobacterial activity. nih.gov Six of these compounds exhibited good activity, with MIC values comparable to the first-line antitubercular drug Pyrazinamide. nih.gov

Table 3: In vitro Antitubercular Activity of Selected Thieno-compounds

Compound/DerivativeOrganismMICReference
Spiropyrrolidine with nitro-phenyl groupM. tuberculosis H37Rv1.56 µg/mL nih.gov
5,6-unsubstituted thieno-[2,3-d]-pyrimidines (6 compounds)M. tuberculosis H37RvComparable to Pyrazinamide nih.gov

Anti-inflammatory Effects

The anti-inflammatory potential of thienopyrrolidinone derivatives is also under investigation. The stabilization of the human red blood cell (HRBC) membrane is used as an in-vitro measure of anti-inflammatory activity, as it is analogous to the stabilization of lysosomal membranes, which play a role in the inflammatory response. nih.gov

Thieno[3,2-d]pyrimidine derivatives have been developed as potent RIPK2 inhibitors, which have shown significant anti-inflammatory effects in preclinical models of acute liver injury. nih.gov The broad spectrum of biological activities, including anti-inflammatory effects, highlights the versatility of the thienopyridine and thienopyrimidine scaffolds. nih.govresearchgate.netnih.gov

Neuroprotective Potential

Direct preclinical studies on the neuroprotective potential of 8H-Thieno[2,3-b]pyrrolidine-8-one are not extensively documented. However, the broader class of thienopyrimidine derivatives has been explored for its potential in addressing central nervous system (CNS) disorders. Thienopyrimidine scaffolds are considered bioisosteres of adenine, a fundamental component of DNA and RNA, suggesting their potential to interact with a wide range of biological targets. researchgate.net Specifically, certain thieno[2,3-d]pyrimidine derivatives have been highlighted for their potential as CNS protective agents. researchgate.net Furthermore, a patent covering thieno[3,2-d]pyrimidine derivatives suggests their utility in treating neurological disorders, among other conditions. google.com These findings, while not directly pertaining to this compound, indicate that the thieno-fused heterocyclic core may possess the necessary structural features for development into agents with neuroprotective applications. Further investigation is required to specifically evaluate the neuroprotective capacity of the this compound scaffold.

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For derivatives of the closely related thieno[2,3-b]pyrrolizin-8-one and thieno[2,3-b]pyridine scaffolds, SAR studies have primarily focused on their anticancer activities.

Quantitative structure-activity relationship (QSAR) studies on a series of thieno[2,3-b]pyrrolizin-8-one derivatives have revealed that their anticancer activity against L1210 cancer cells correlates well with hydrophobicity (logP) and a steric parameter (IXb). researchgate.net This suggests that modulating the lipophilicity and size of substituents on the thieno[2,3-b]pyrrolizin-8-one core can significantly impact their biological efficacy.

For 2-amino-3-carboxamido-thieno[2,3-b]pyridines, which have demonstrated potent anti-proliferative activity, SAR studies have identified key structural features that govern their effectiveness. nih.gov For instance, the introduction of a para-substitution on the phenyl carboxamide ring has been shown to result in a loss of anti-proliferative activity. nih.gov In contrast, appending a propyl-aryl group at the C-5 position of the thieno[2,3-b]pyridine core can lead to compounds with potent biological activity, with some analogues exhibiting IC50 values in the nanomolar range. nih.gov The nature of the linker between the thieno[2,3-b]pyridine core and the appended aryl group is also critical, with allylic alcohols providing the highest activity. nih.gov

ScaffoldBiological ActivityKey SAR FindingsReference
Thieno[2,3-b]pyrrolizin-8-oneAnticancer (L1210 cells)Activity correlates with hydrophobicity (logP) and steric parameters (IXb). researchgate.net
2-Amino-3-carboxamido-thieno[2,3-b]pyridineAnti-proliferativePara-substitution on the phenyl carboxamide ring leads to loss of activity. nih.gov
2-Amino-3-carboxamido-thieno[2,3-b]pyridineAnti-proliferativeAppending a propyl-aryl group at C-5 enhances activity. nih.gov
2-Amino-3-carboxamido-thieno[2,3-b]pyridineAnti-proliferativeAn allylic alcohol linker between the core and appended aryl group is optimal. nih.gov

Mechanistic Insights into Biological Interactions (e.g., Molecular Docking with Biological Targets)

Molecular docking studies have provided valuable mechanistic insights into how thieno-pyrimidine derivatives interact with their biological targets, primarily in the context of cancer therapy. These studies help to rationalize the observed biological activities and guide the design of more potent and selective inhibitors.

For instance, molecular docking of thieno[2,3-d]pyrimidine derivatives into the active site of Phosphoinositide 3-kinase (PI3K), a key enzyme in cancer cell growth and survival, has revealed important binding interactions. nih.govnih.gov These studies have shown that the morpholine (B109124) moiety, a common feature in many PI3K inhibitors, plays a crucial role in binding to the hinge region of the enzyme. nih.gov

Similarly, thieno[3,2-d]pyrimidine derivatives have been investigated as inhibitors of Focal Adhesion Kinase (FAK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are important targets in oncology. Molecular docking studies have shown that the thieno[3,2-d]pyrimidine scaffold can effectively occupy the ATP-binding pocket of these kinases. bktimes.net The thiophene moiety of the scaffold often enhances hydrophobic interactions within the active site, contributing to the binding affinity. bktimes.net For example, in the case of FAK, the thieno[3,2-d]pyrimidine scaffold has been shown to form hydrogen bonds with the backbone of Cys502 in the hinge region. bktimes.net

ScaffoldBiological TargetKey Molecular Docking InsightsReference
Thieno[2,3-d]pyrimidinePhosphoinositide 3-kinase (PI3K)The morpholine moiety is crucial for binding to the hinge region of the enzyme. nih.gov
Thieno[3,2-d]pyrimidineFocal Adhesion Kinase (FAK)The scaffold forms hydrogen bonds with the backbone of Cys502 in the hinge region. bktimes.net
Thieno[3,2-d]pyrimidineFocal Adhesion Kinase (FAK)The thiophene moiety enhances hydrophobic interactions in the active site. bktimes.net
Thieno[2,3-d]pyrimidineVascular Endothelial Growth Factor Receptor 2 (VEGFR-2)Derivatives have been designed to fit the pharmacophoric features of VEGFR-2 inhibitors. nih.govscispace.com

Applications in Materials Science and Organic Electronics Research

Thienopyrrolidinone Derivatives as Building Blocks for Organic Electronic Materials

The core structure of thienopyrrolidinone is a potent building block for creating advanced organic materials. Heterocyclic compounds are fundamental to the development of molecular and polymer organic semiconductors. ossila.com The fusion of the thiophene (B33073) and pyrrolidinone rings creates a planar and rigid system, which can facilitate intermolecular interactions and charge transport in solid-state devices. The development of organic materials for applications like Organic Photovoltaics (OPVs), Organic Field-Effect Transistors (OFETs), and Organic Light-Emitting Diodes (OLEDs) necessitates new molecular building blocks with tunable properties. chemrxiv.org

Thieno-based fused systems are particularly valuable. For instance, isomers such as thieno[3,2-c]quinolin-4(5H)-one (TQO) have been synthesized and used as electron-accepting building blocks for donor-acceptor type copolymers. rsc.org These copolymers exhibit wide bandgaps, making them suitable as donor materials in organic solar cells. rsc.org Similarly, the development of thienopyrrolocarbazoles, which also incorporate a fused thieno-pyrrol framework, highlights the strategy of tuning molecular properties like HOMO/LUMO energy levels by incorporating sulfur into a triarylamine structure. chemrxiv.orgchemrxiv.org This body of research on related fused thieno-heterocycles underscores the potential of the 8H-thieno[2,3-b]pyrrolidinone scaffold as a modular unit for designing new functional materials with tailored optoelectronic characteristics. chemrxiv.orgmdpi.com The ability to modify the core structure at various positions allows for fine-tuning of electronic properties, solubility, and morphology, which are critical for device performance. chemrxiv.org

Design and Synthesis of Push-Pull Chromophores and Dyes

The 8H-thieno[2,3-b]pyrrolidinone core is an excellent candidate for constructing push-pull chromophores. These molecules are characterized by an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated spacer. The inherent electron-deficient nature of the lactam group in the pyrrolidinone ring, combined with the electron-rich thiophene, creates a natural push-pull system within the fused core itself. This can be further enhanced by attaching strong donor and acceptor moieties to the scaffold.

The design of such chromophores often involves a convergent synthesis approach where donor and π-conjugated bridge segments are prepared separately before being combined. unizar.es Thiophene-based π-spacers are widely used due to their excellent charge transport capabilities. unizar.esnih.gov Rigidifying the π-spacer, a feature inherent to the fused thienopyrrolidinone system, has been shown to cause a significant bathochromic (red) shift in the absorption maximum and a dramatic enhancement of the molecular quadratic hyperpolarizability (μβ), a key parameter for nonlinear optical (NLO) materials. nih.gov

Researchers have successfully synthesized and characterized numerous push-pull chromophores using various thiophene-based building blocks. rsc.org By systematically varying the donor and acceptor groups attached to a fused thiophene scaffold, the thermal, electrochemical, and optical properties of the resulting materials can be precisely tuned. rsc.org This extensive work on related structures provides a clear blueprint for designing 8H-thieno[2,3-b]pyrrolidinone-based push-pull dyes for applications ranging from NLO to organic electronics.

Applications in Dye-Sensitized Solar Cells (DSSCs)

In Dye-Sensitized Solar Cells (DSSCs), organic dyes play the crucial role of absorbing light and injecting electrons into a semiconductor substrate, typically titanium dioxide (TiO2). The design of these dyes commonly follows the donor-π-linker-acceptor (D-π-A) architecture. The acceptor group also serves to anchor the dye to the semiconductor surface. researchgate.net

Thiophene-based heterocycles are frequently incorporated as the π-linker or as part of the donor in high-performance dyes. For example, dyes based on a thieno[3,2-b]indole donor, a thiophene π-linker, and a cyanoacrylic acid acceptor have been synthesized and tested in DSSCs. researchgate.net Similarly, sensitizers incorporating thieno[3,4-b]pyrazine (B1257052) have been designed to absorb light in the near-infrared (NIR) region, leading to efficient quasi-solid-state DSSCs. rsc.org Dyes with a thieno[3,4-b]thiophene (B1596311) core have also shown promising results, achieving conversion efficiencies that are a significant fraction of the standard ruthenium-based N719 sensitizer. ntnu.edu.tw

The 8H-thieno[2,3-b]pyrrolidinone scaffold can be envisioned as a component in D-π-A dyes. Its fused structure can serve as part of the π-bridge or, with appropriate functionalization, as the donor unit. The lactam group could influence the electronic properties and anchoring to the TiO2 surface. The development of dyes with this core could lead to new sensitizers with tailored absorption spectra and energy levels, optimized for efficient charge injection and high power conversion efficiencies (PCE).

Table 1: Performance of various Thieno-based Dyes in DSSCs

Dye Base π-Linker/Donor Acceptor Group PCE (%) Jsc (mA cm⁻²) Voc (V) FF Reference
Thieno[3,4-b]thiophene Thiophene Cyanoacrylic acid 5.31 - - - ntnu.edu.tw
Thieno[3,2-b]indole Thiophene Cyanoacrylic acid up to 1.09 3.01 0.53 0.69 researchgate.net
Thieno[3,4-b]pyrazine - Cyanoacrylic acid up to 8.25 (qss-DSSC) 16.50 0.73 0.68 rsc.org

Note: This table presents data for related thieno-based dyes to illustrate their potential. PCE = Power Conversion Efficiency; Jsc = Short-circuit current density; Voc = Open-circuit voltage; FF = Fill factor; qss-DSSC = quasi-solid-state DSSC.

Potential in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

The development of new molecular building blocks is a driving force in the advancement of OLED and OFET technologies. chemrxiv.org Fused heterocyclic systems, particularly those containing thiophene, are a cornerstone of this research. mdpi.com The planarity and rigidity of the 8H-thieno[2,3-b]pyrrolidinone core are advantageous for OFETs, as they promote ordered molecular packing in thin films, which is essential for efficient charge transport.

In the context of OLEDs, thieno-based materials can be used as hosts for phosphorescent emitters or as emissive materials themselves. The ability to tune the HOMO and LUMO energy levels by modifying the core structure is critical for designing materials with appropriate energy levels for efficient charge injection and recombination. chemrxiv.org For example, the strategic incorporation of sulfur into an indolocarbazole framework to create thienopyrrolocarbazoles allows for a wide tuning range of the HOMO energy level, which is vital for matching with other layers in an OLED device. chemrxiv.org This principle can be directly applied to the 8H-thieno[2,3-b]pyrrolidinone system to develop new host or emissive materials with tailored electronic and photophysical properties. mdpi.com

Investigations for Organic Photovoltaic Cells (OPVs)

In the field of organic photovoltaics, there is a continuous search for new materials that can improve power conversion efficiencies and device stability. researchgate.net Much of the recent progress has been in the development of non-fullerene acceptors (NFAs). researchgate.net These NFAs are often based on an Acceptor-Donor-Acceptor (A-D-A) architecture.

The 8H-thieno[2,3-b]pyrrolidinone scaffold, with its electron-rich thiophene and electron-accepting lactam, is a promising building block for both donor polymers and small molecule acceptors for OPVs. An isomeric structure, thieno[3,2-c]quinolin-4(5H)-one (TQO), has been successfully used as an electron-accepting unit to create wide bandgap donor-acceptor copolymers. rsc.org When paired with the non-fullerene acceptor IT-4F, a polymer based on TQO achieved a power conversion efficiency of 7.62%. rsc.org This demonstrates the viability of the thieno-lactam fused system in high-performance OPV materials. The complementary absorption profile of these wide bandgap polymers with popular NFAs is a key advantage. rsc.org

Table 2: Photovoltaic Performance of a Polymer based on a Thienopyrrolidinone Isomer

Donor Polymer Acceptor PCE (%) Voc (V) Jsc (mA cm⁻²) FF (%)
PBDT-TQO PC₇₁BM 3.02 0.84 7.68 46.9
PBDT-TQO ITIC 6.74 0.89 13.06 58.1
PBDT-TQO IT-4F 7.62 0.90 14.44 58.9

Source: Data adapted from research on the isomeric thieno[3,2-c]quinolin-4(5H)-one (TQO) polymer, PBDT-TQO. rsc.org

Optoelectronic Properties and Performance Optimization

The optoelectronic properties of materials derived from the 8H-thieno[2,3-b]pyrrolidinone scaffold are intrinsically linked to their molecular structure. Key properties such as the absorption spectrum, energy levels (HOMO/LUMO), and charge carrier mobility can be optimized through chemical design.

Absorption Spectrum: The extent of the π-conjugated system largely determines the absorption wavelength. Extending the conjugation or adding strong donor/acceptor groups typically leads to a red-shift in the absorption maximum (λ_max_). nih.gov For instance, the rigidification of a dithienylethylene spacer in a push-pull chromophore leads to a considerable bathochromic shift. nih.gov

Energy Levels: The HOMO and LUMO energy levels can be tuned by the introduction of electron-donating or electron-withdrawing substituents. This is critical for optimizing the open-circuit voltage (Voc) in solar cells and for ensuring efficient charge injection in OLEDs. rsc.org Research on isomeric TQO-based polymers showed that subtle changes in the fusion pattern of the heterocycle resulted in different intramolecular charge transfer characteristics, leading to shifts in HOMO levels and optical bandgaps. rsc.org

Performance Optimization: Optimization in devices is achieved by fine-tuning these molecular properties. For example, in OPVs, the donor's HOMO level should match the acceptor's to minimize energy loss, and their absorption spectra should be complementary to maximize light harvesting. rsc.org In NLO materials, maximizing the molecular quadratic hyperpolarizability (μβ) is a key goal, often achieved through the synthesis of rigid, highly polarized push-pull systems. nih.gov Computational methods, such as Density Functional Theory (DFT), are increasingly used to predict these properties and guide the design of new, more efficient materials. unizar.es

Future Research Directions and Perspectives

Development of Novel Synthetic Methodologies

The efficient and versatile synthesis of the 8H-thieno[2,3-b]pyrrolidine-8-one core is a fundamental prerequisite for its extensive investigation. Future research should prioritize the development of novel synthetic methodologies that offer high yields, stereocontrol, and access to a wide range of substituted analogs. Drawing inspiration from the synthesis of related fused heterocycles, several strategies can be envisioned.

One promising avenue is the adaptation of intramolecular cyclization reactions. For instance, methods used for the synthesis of thieno[2,3-b]pyridinones, which involve the cyclization of appropriately substituted aminothiophene carboxylic acid esters, could be modified. researchgate.net A hypothetical route could involve the synthesis of a 3-aminothiophene precursor bearing a suitable ester or carboxylic acid at the 2-position, which could then be N-alkylated with a two-carbon unit followed by intramolecular lactamization to form the desired pyrrolidinone ring.

Furthermore, multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials, present an attractive strategy. The development of an MCR to assemble the thienopyrrolidinone core would significantly streamline the synthetic process and facilitate the creation of diverse chemical libraries for biological screening.

Exploration of New Derivatization Strategies

The derivatization of the this compound scaffold is key to unlocking its therapeutic potential. Future research should focus on exploring a variety of derivatization strategies to modulate the physicochemical and pharmacological properties of the molecule.

The pyrrolidinone ring offers several sites for modification. The nitrogen atom of the lactam can be functionalized with a wide array of substituents, including alkyl, aryl, and acyl groups, to explore structure-activity relationships (SAR). Insights can be drawn from studies on other pyrrolidine-containing compounds where N-substitution has been shown to significantly impact biological activity. nih.gov

The thiophene (B33073) ring also presents opportunities for derivatization. Halogenation at various positions on the thiophene ring, followed by cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, would allow for the introduction of diverse aryl and heteroaryl moieties. This approach has been successfully employed in the functionalization of other thieno-fused systems. researchgate.net

Additionally, the carbonyl group of the lactam could be a target for chemical modification, for example, through reduction or conversion to a thiocarbonyl. Such modifications would significantly alter the electronic and steric properties of the molecule, potentially leading to novel biological activities.

Advanced Computational Studies for Predictive Modeling

In parallel with synthetic efforts, advanced computational studies will be instrumental in guiding the rational design of novel this compound derivatives with desired properties.

Quantitative Structure-Activity Relationship (QSAR) Studies: Once a library of derivatives with corresponding biological activity data is established, QSAR modeling can be employed to identify the key structural features that govern their activity. researchgate.net By correlating physicochemical descriptors with biological data, predictive models can be built to forecast the activity of yet-unsynthesized compounds, thereby prioritizing synthetic targets. For example, a QSAR study on thieno[2,3-b]pyrrolizin-8-ones highlighted the importance of hydrophobicity and steric parameters for anticancer activity. researchgate.net

Molecular Docking and Dynamics Simulations: For derivatives with a known biological target, molecular docking simulations can provide insights into the binding mode and interactions with the active site of the protein. This information is invaluable for the structure-based design of more potent and selective inhibitors. Molecular dynamics simulations can further be used to assess the stability of the ligand-protein complex and to understand the dynamic nature of the interactions. Such computational approaches have been effectively used to study the interaction of thiazolino-2-pyridone amide analogs with their biological targets. jchemlett.com

Broadening the Scope of Research Applications

While the specific biological activities of this compound are yet to be extensively explored, the known pharmacological profiles of related thieno-fused and pyrrolidine-containing compounds suggest several promising areas for future investigation.

Anticancer Activity: Many thieno-fused heterocycles, such as thieno[2,3-d]pyrimidines and thieno[2,3-b]pyridines, have demonstrated significant anticancer properties by targeting various kinases and other cellular pathways. nih.govnih.gov Given that the pyrrolidine (B122466) scaffold is also a common feature in many anticancer agents, it is highly conceivable that derivatives of this compound could exhibit antiproliferative activity. Future research should involve screening of these compounds against a panel of cancer cell lines to identify potential hits.

Neuroprotective and Neuromodulatory Effects: The thienopyridinone scaffold has been investigated for its activity as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, suggesting a potential for neuroprotective applications. researchgate.net The pyrrolidinone ring is a core structure in nootropic drugs like piracetam. Therefore, exploring the potential of this compound derivatives in the context of neurological disorders is a logical and promising direction.

Antimicrobial and Antiviral Activity: Fused pyrrole (B145914) and pyrrolidine analogs have a long history as antimicrobial and antiviral agents. nih.gov Screening of this compound derivatives against a range of pathogenic bacteria, fungi, and viruses could lead to the discovery of new anti-infective agents.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 8H-thieno[2,3-b]pyrrolidine-8-one derivatives, and how do reaction conditions influence yield?

  • Methodology : Cyclocondensation of thiophene-carbaldehyde precursors with amines under reflux in acetic anhydride or DMF is a common approach. For example, refluxing 4-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde with substituted amines at 120°C for 6–8 hours yields derivatives with >85% purity after recrystallization (ethanol) .
  • Critical factors : Solvent polarity (DMF vs. acetic anhydride) and temperature (80–140°C) significantly impact regioselectivity. Catalytic bases like pyridine reduce side reactions (e.g., dimerization) .

Q. How are structural ambiguities in fused thieno-pyrrolidine systems resolved using spectroscopic techniques?

  • Approach : Combine ¹H/¹³C NMR, DEPT, and 2D-COSY to assign ring junction protons and carbons. For instance, the 8-keto group in this compound shows a characteristic carbonyl signal at 1725 cm⁻¹ in IR and a deshielded carbon at δ 180–185 ppm in ¹³C NMR .
  • Validation : Elemental analysis (C, H, N, S) must align with theoretical values within ±0.3% error. Discrepancies >0.5% indicate incomplete purification or side products .

Advanced Research Questions

Q. What strategies address contradictions in biological activity data for thieno-pyrrolidine derivatives across multidrug resistance (MDR) assays?

  • Case study : Thieno[2,3-b]pyridines with 2-aryl and 5-ester substituents showed variable P-glycoprotein inhibition (IC₅₀: 0.8–12.3 μM) depending on the aryl group’s hydrophobicity. Methoxyphenyl derivatives (logP ~3.5) outperformed chlorophenyl analogs (logP ~4.2) due to optimal membrane partitioning .
  • Resolution : Use standardized cell lines (e.g., Caco-2 for intestinal permeability) and control for efflux transporter expression levels. Cross-validate with molecular docking to verify binding to the MDR1 transmembrane domain .

Q. How can substituent effects on photophysical properties (e.g., extinction coefficients) guide material design for optoelectronic devices?

  • Design principles : Introduce electron-withdrawing groups (e.g., nitro, cyano) at the 3-position to enhance π-conjugation and extinction coefficients (ε > 10⁴ M⁻¹cm⁻¹). For example, 4H,8H-thieno[3',2':5,6]pyrido[3,2,1-de]acridine derivatives with cyano substituents exhibit ε = 12,300 M⁻¹cm⁻¹ at 450 nm .
  • Experimental validation : UV-Vis spectroscopy in dichloromethane (10⁻⁵ M) with TD-DFT calculations to correlate absorbance bands with HOMO-LUMO gaps .

Q. What are the limitations of current computational models in predicting the reactivity of thieno-pyrrolidine scaffolds?

  • Gaps : DFT methods (B3LYP/6-31G*) often underestimate steric hindrance at the pyrrolidine-thiophene junction, leading to discrepancies in predicting regioselectivity for electrophilic substitutions.
  • Mitigation : Hybrid QM/MM models incorporating solvent effects (e.g., PCM for DMF) improve accuracy. Experimental validation via kinetic studies (e.g., monitoring nitro-group substitution rates) is essential .

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